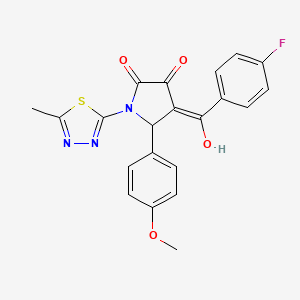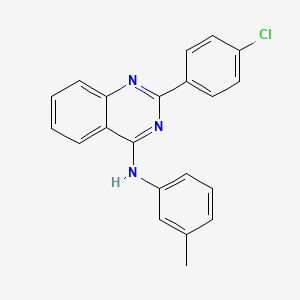
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of heterocyclic molecules and contains several functional groups. Let’s break down its structure:
Structure:this compound
Benzoyl Group (C₆H₅CO-): The benzoyl group (C₆H₅CO-) is attached to the pyrrolone ring.
Hydroxyl Group (-OH): The hydroxyl group (-OH) is positioned at the third carbon of the pyrrolone ring.
Methoxy Group (-OCH₃): The methoxy group (-OCH₃) is attached to the phenyl ring.
Fluorine Atom (F): The fluorine atom (F) is substituted on the benzene ring.
Thiadiazole Ring: The 1,3,4-thiadiazole ring contributes to the compound’s heterocyclic nature.
Vorbereitungsmethoden
Industrial Production:: Industrial-scale production methods may involve modifications of existing synthetic routes or alternative approaches. Companies typically guard such proprietary information closely.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Substitution: The fluorine atom can be replaced by other substituents.
Ring Closure: The thiadiazole ring can participate in cyclization reactions.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Various nucleophiles can replace the fluorine atom.
Ring Closure: Cyclization reactions often require heat and acid catalysts.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization are crucial to identify the exact product.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: May find applications in material design due to its heterocyclic nature.
Wirkmechanismus
The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its effects fully.
Eigenschaften
Molekularformel |
C21H16FN3O4S |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H16FN3O4S/c1-11-23-24-21(30-11)25-17(12-5-9-15(29-2)10-6-12)16(19(27)20(25)28)18(26)13-3-7-14(22)8-4-13/h3-10,17,26H,1-2H3/b18-16+ |
InChI-Schlüssel |
BWPIHWLOMVIHSZ-FBMGVBCBSA-N |
Isomerische SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2E)-2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11626103.png)
![2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11626104.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626111.png)
![2-(isopropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626116.png)
![Ethyl 6-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11626125.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626132.png)

![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626143.png)

![isopropyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11626157.png)

![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626159.png)
![N-(4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide](/img/structure/B11626161.png)
![ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626173.png)
